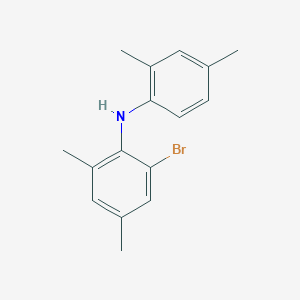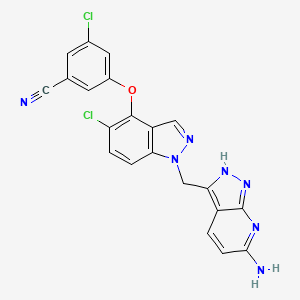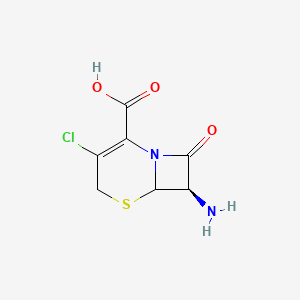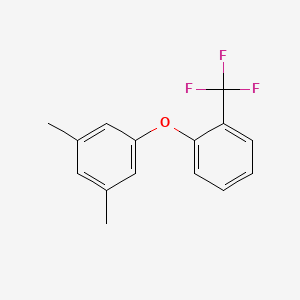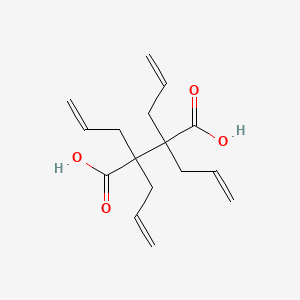
(Tetrapropenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, transparent liquid at room temperature and has a molecular weight of 286.41 g/mol . This compound is known for its low solubility in water but can dissolve in alcohols and ester solvents. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
(Tetrapropenyl)succinic acid can be synthesized through the hydroxymethylation reaction of butenedioic acid. In this process, butenedioic acid reacts with methanol in the presence of a catalyst to form this compound . Industrial production methods often involve the reaction of maleic anhydride with a hydrocarbon distillate, predominantly the C12 branched-olefin derived from propylene tetramer . This reaction results in a mixture of isomeric alkenyl succinic anhydrides, which can be further processed to obtain this compound.
Chemical Reactions Analysis
(Tetrapropenyl)succinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form esters and amides.
Esterification: Reacting with alcohols in the presence of acid catalysts to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts for esterification. Major products formed from these reactions include esters, amides, and alcohols.
Scientific Research Applications
(Tetrapropenyl)succinic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a monomer in the synthesis of various polymers, including polyesters and polyethers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of high-temperature resistant plastics, fibers, and coatings.
Mechanism of Action
The mechanism of action of (tetrapropenyl)succinic acid involves its interaction with various molecular targets and pathways. It acts as an intermediate in the synthesis of polymers and other compounds by participating in esterification and substitution reactions. The presence of carboxylic acid groups allows it to form strong bonds with other molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
(Tetrapropenyl)succinic acid can be compared with other similar compounds such as:
Dodecenylsuccinic anhydride: Similar in structure but differs in its anhydride form.
Hexadecenylsuccinic anhydride: Another alkenyl succinic anhydride with a longer carbon chain.
Maleic anhydride: A simpler anhydride that reacts similarly but lacks the branched alkenyl group
Properties
CAS No. |
27859-58-1 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2,2,3,3-tetrakis(prop-2-enyl)butanedioic acid |
InChI |
InChI=1S/C16H22O4/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20/h5-8H,1-4,9-12H2,(H,17,18)(H,19,20) |
InChI Key |
GSONHGLQHNTBED-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC=C)(C(=O)O)C(CC=C)(CC=C)C(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



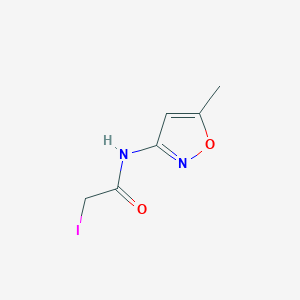

![Acetic acid;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol](/img/structure/B14132249.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B14132253.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)
![1-Methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B14132275.png)
